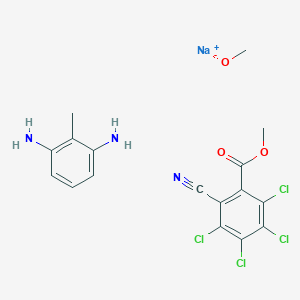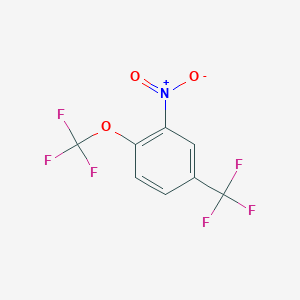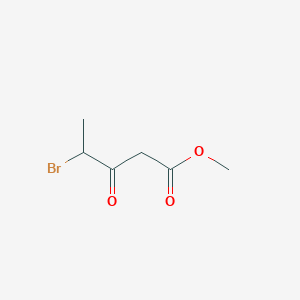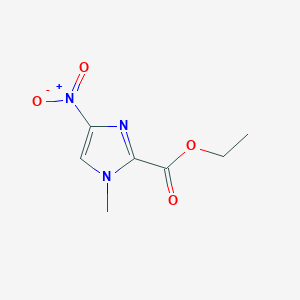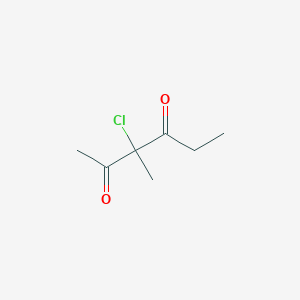
3-Chloro-3-methylhexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-methylhexane-2,4-dione, also known as chloralose, is a chemical compound that belongs to the class of organochlorine compounds. It is a white crystalline solid that is commonly used as a sedative and hypnotic agent in veterinary medicine. Chloralose is also used in scientific research to study the mechanisms of action of sedatives and anesthetics.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-3-methylhexane-2,4-dione is not fully understood. It is thought to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in a decrease in neuronal activity and a state of sedation and hypnosis.
Effets Biochimiques Et Physiologiques
Chloralose has been shown to produce a number of biochemical and physiological effects in animals. It has been shown to decrease heart rate and blood pressure, as well as to induce a state of hypothermia. It has also been shown to affect glucose metabolism and to alter the levels of various hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Chloralose has several advantages as a sedative agent for laboratory experiments. It produces a state of sedation and hypnosis that is reversible and does not cause respiratory depression or cardiovascular instability. It also has a relatively long duration of action, allowing for extended experimental procedures. However, 3-Chloro-3-methylhexane-2,4-dione is not without its limitations. It has been shown to produce seizures and convulsions in some animals, and its effects can be variable depending on the species and strain of animal used.
Orientations Futures
There are several future directions for research involving 3-Chloro-3-methylhexane-2,4-dione. One area of interest is the development of new sedative agents that have fewer side effects and are more selective in their actions. Another area of interest is the study of the neural circuits and pathways that regulate sleep and wakefulness, with the goal of developing new treatments for sleep disorders and other neurological conditions. Finally, there is a need for further research into the safety and efficacy of 3-Chloro-3-methylhexane-2,4-dione, particularly in terms of its effects on different animal species and strains.
Méthodes De Synthèse
Chloralose is synthesized by the reaction of chloral hydrate with acetaldehyde in the presence of sulfuric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Chloro-3-methylhexane-2,4-dione.
Applications De Recherche Scientifique
Chloralose is widely used in scientific research to study the mechanisms of action of sedatives and anesthetics. It has been shown to produce a state of sedation and hypnosis in animals, making it a useful tool for studying the neural circuits and pathways that regulate sleep and wakefulness.
Propriétés
Numéro CAS |
105949-90-4 |
|---|---|
Nom du produit |
3-Chloro-3-methylhexane-2,4-dione |
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
3-chloro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
Clé InChI |
ITBVGGKWVCHDNY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
SMILES canonique |
CCC(=O)C(C)(C(=O)C)Cl |
Synonymes |
2,4-Hexanedione, 3-chloro-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



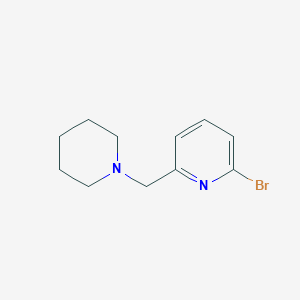
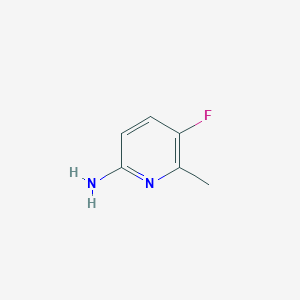
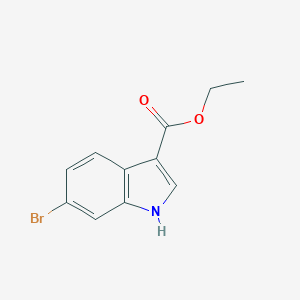
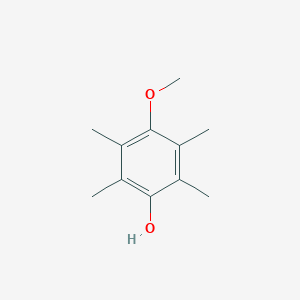
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
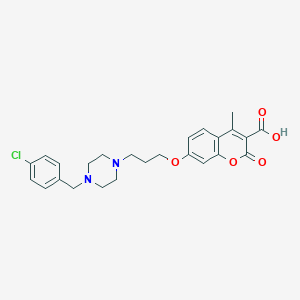
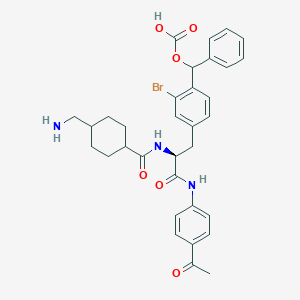
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
